P-gp inhibitor 1

Multidrug Resistance P-glycoprotein Inhibition Cancer Chemotherapy

Choose P-gp inhibitor 1 (12k) for unparalleled selectivity in your MDR reversal research. Unlike first-generation inhibitors (e.g., verapamil), this quinazoline scaffold-based compound delivers a 7.4-fold higher reversal fold at a 5-fold lower concentration without off-target CYP3A4 inhibition, eliminating DDI confounders. With an EC50 of 57.9 nM and 95.3% oral bioavailability in rats, it is the superior, clean tool for in vitro and in vivo studies demanding high-fidelity P-gp modulation.

Molecular Formula C32H31N5O2
Molecular Weight 517.6 g/mol
Cat. No. B10831035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 1
Molecular FormulaC32H31N5O2
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC4=NC(=NC5=CC=CC=C54)C6=CC=NC=C6)OC
InChIInChI=1S/C32H31N5O2/c1-38-29-19-24-14-18-37(21-25(24)20-30(29)39-2)17-13-22-7-9-26(10-8-22)34-32-27-5-3-4-6-28(27)35-31(36-32)23-11-15-33-16-12-23/h3-12,15-16,19-20H,13-14,17-18,21H2,1-2H3,(H,34,35,36)
InChIKeyTXKOCTPGTLRGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 1: Quantified Potency and Selectivity for MDR Reversal Research


P-gp inhibitor 1 (CAS 2050747-49-2; compound 12k) is a novel quinazoline scaffold-based inhibitor of P-glycoprotein (P-gp/ABCB1) that reverses P-gp-mediated multidrug resistance (MDR) . It demonstrates a potent EC50 of 57.9 ± 3.5 nM for reversing doxorubicin resistance in K562/A02 cells and exhibits a high oral bioavailability of 95.3% in rats .

Why P-gp Inhibitor 1 Cannot Be Substituted by First-Generation Modulators Like Verapamil


First-generation P-gp inhibitors such as verapamil exhibit low potency, off-target calcium channel blockade, and significant CYP3A4 inhibition that complicates drug-drug interaction (DDI) studies . In contrast, P-gp inhibitor 1 demonstrates a 7.4-fold higher reversal fold (RF) at a 5-fold lower concentration, no effect on CYP3A4 activity even at 40 μM, and a high oral bioavailability, making it unsuitable for direct substitution with non-selective alternatives .

P-gp Inhibitor 1: Direct Head-to-Head Performance Data vs. Verapamil and Key PK Metrics


Reversal Fold (RF) and Potency: 7.4-Fold Greater MDR Reversal at 5-Fold Lower Concentration vs. Verapamil

In a direct head-to-head comparison within the same experimental system, P-gp inhibitor 1 (compound 12k) at 1.0 µM reduced the IC50 of doxorubicin in K562/A02 cells from 89.80 µM to 2.91 µM, yielding a reversal fold (RF) of 30.9. The positive control verapamil at a 5-fold higher concentration (5.0 µM) achieved an RF of only 4.2, reducing the doxorubicin IC50 to 21.38 µM . The EC50 for reversing doxorubicin resistance was 57.9 ± 3.5 nM for 12k .

Multidrug Resistance P-glycoprotein Inhibition Cancer Chemotherapy

CYP3A4 Selectivity: No Inhibition vs. Verapamil's Known CYP3A4 Inhibition (IC50 ≈ 6.8–23 µM)

P-gp inhibitor 1 (12k) showed no effect on CYP3A4 activity even at 40 µM, a concentration approximately 691-fold higher than its EC50 for P-gp inhibition . In contrast, verapamil inhibits CYP3A4 with reported IC50 values ranging from 6.8 µM to 23 µM , and is classified by the FDA as a moderate clinical CYP3A4 index inhibitor . This lack of CYP3A4 interaction with 12k avoids confounding pharmacokinetic drug-drug interactions that plague verapamil-based experiments.

Drug-Drug Interaction CYP3A4 Metabolism P-gp Selectivity

Oral Bioavailability: 95.3% in Rats, Surpassing Laniquidar's Limited Oral Bioavailability

P-gp inhibitor 1 (12k) demonstrated an oral bioavailability of 95.3% in Sprague-Dawley rats following a 10 mg/kg oral dose, with an elimination half-life (T1/2) of 6.2 ± 0.7 h and Cmax of 761.2 ± 63.0 ng·mL⁻¹ . This high bioavailability contrasts with other P-gp inhibitors such as laniquidar, which is reported to have limited oral bioavailability , and supports the utility of 12k in oral dosing regimens for in vivo MDR reversal studies.

Pharmacokinetics Oral Bioavailability In Vivo Studies

Safety Index: 1270.8 (IC50 HUVECs / EC50 Reversal) vs. 75.6–241.6 (Cytotoxicity Window)

The selectivity index (SI) of P-gp inhibitor 1 (12k), defined as the ratio of IC50 toward normal human umbilical vein endothelial cells (HUVECs) to the EC50 for reversing doxorubicin resistance, was 1270.8 . The IC50 of 12k against HUVECs was 73.58 ± 2.32 µM, while its EC50 for P-gp inhibition was 57.9 nM, indicating a wide therapeutic window . This contrasts with first-generation inhibitors like verapamil, which exhibit cardiovascular and CYP-mediated toxicities at clinically relevant concentrations .

Selectivity Index Cytotoxicity Safety Pharmacology

Recommended Use Cases for P-gp Inhibitor 1 Based on Quantified Performance Metrics


In Vitro MDR Reversal Assays in P-gp-Overexpressing Cancer Cell Lines

P-gp inhibitor 1 (12k) is optimal for in vitro MDR reversal studies in K562/A02, NCI/ADR-RES, or other P-gp-overexpressing cell lines. Use at 1 µM achieves a robust reversal fold (RF = 30.9) that significantly outperforms verapamil at 5 µM (RF = 4.2) . Its low cytotoxicity (IC50 > 12 µM in K562/A02 cells) and high SI (1270.8) ensure that observed reversal effects are due to P-gp inhibition rather than compound toxicity .

In Vivo Oral Dosing Studies for MDR Reversal in Rodent Models

With an oral bioavailability of 95.3% and a half-life of 6.2 h in rats, P-gp inhibitor 1 is well-suited for in vivo pharmacokinetic and pharmacodynamic studies evaluating MDR reversal . Its lack of CYP3A4 inhibition prevents confounding drug-drug interactions with co-administered chemotherapeutics like doxorubicin or paclitaxel, which are often metabolized by CYP3A4 .

Blood-Brain Barrier (BBB) P-gp Efflux Studies Requiring High Selectivity

P-gp inhibitor 1's negligible effect on CYP3A4 at concentrations up to 40 µM and its potent P-gp inhibition (EC50 = 57.9 nM) make it a superior alternative to verapamil or cyclosporin A for studies interrogating P-gp's role at the blood-brain barrier . Its high selectivity reduces the risk of confounding effects on other transporters or metabolic enzymes, providing cleaner data on P-gp-mediated efflux at the BBB .

Combinatorial Chemosensitization Screens with Multiple Anticancer Agents

P-gp inhibitor 1 (12k) effectively reverses resistance to structurally diverse P-gp substrates including paclitaxel, vinblastine, and daunorubicin, but not to non-P-gp substrates like cyclophosphamide . This broad but specific substrate profile makes it a reliable tool for combinatorial screens to identify synergistic interactions between P-gp inhibitors and various chemotherapeutic agents in MDR cancer models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-gp inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.